![molecular formula C12H16O5S B14277698 Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate CAS No. 155671-12-8](/img/structure/B14277698.png)
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a methanesulfonyl-oxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then subjected to a substitution reaction with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl-oxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methanesulfonyl-oxyethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl-oxyethyl group can act as a leaving group in biochemical reactions, facilitating the formation of active intermediates that interact with biological pathways. The ester group can also undergo hydrolysis to release the active benzoic acid derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the methanesulfonyl-oxyethyl group but shares the benzoate ester structure.
Methyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-{1-[(tosyloxy)ethyl}benzoate: Contains a tosyloxy group instead of a methanesulfonyl-oxyethyl group.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl-oxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
155671-12-8 |
|---|---|
Molekularformel |
C12H16O5S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
ethyl 4-(1-methylsulfonyloxyethyl)benzoate |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)11-7-5-10(6-8-11)9(2)17-18(3,14)15/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
BRDVCNGDSKJVBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


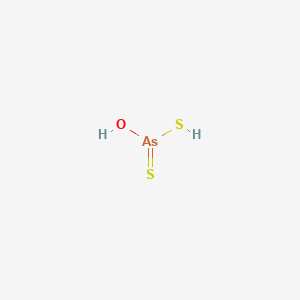
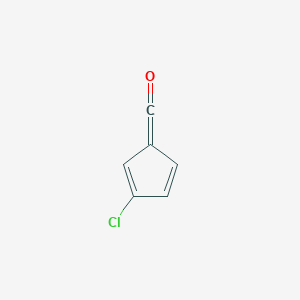


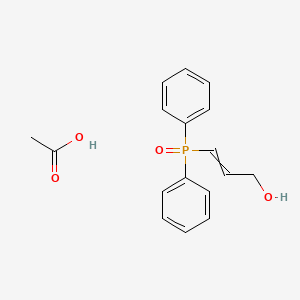
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
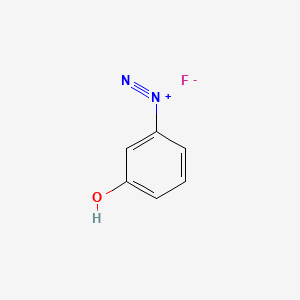
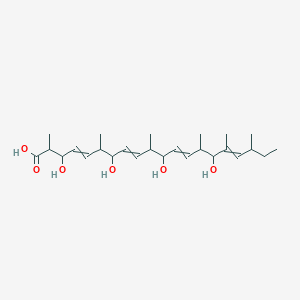
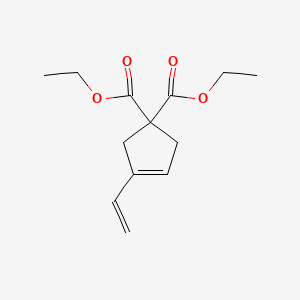
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)


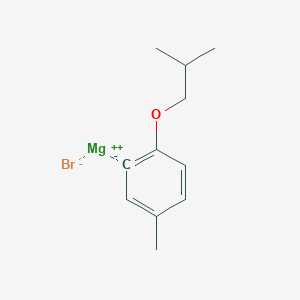
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
